molecular formula C10H21IO2Si B14082537 tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane

tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane

Cat. No.: B14082537
M. Wt: 328.26 g/mol
InChI Key: RIINUWHDCFYKLN-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodo-substituted oxolane ring, and a dimethylsilane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the reaction of tert-butyl(chloro)dimethylsilane with an appropriate oxolane derivative under controlled conditions . The reaction typically requires the use of a base such as imidazole and a solvent like methylene chloride. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydride, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. Reactions are typically carried out in solvents like tetrahydrofuran (THF) or dichloromethane under controlled temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organosilicon compounds with different functional groups .

Mechanism of Action

The mechanism of action of tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the iodooxolane ring and dimethylsilane moiety participate in various chemical interactions. These interactions can influence the reactivity and stability of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and research studies .

Properties

Molecular Formula

C10H21IO2Si

Molecular Weight

328.26 g/mol

IUPAC Name

tert-butyl-[(3R,4R)-4-iodooxolan-3-yl]oxy-dimethylsilane

InChI

InChI=1S/C10H21IO2Si/c1-10(2,3)14(4,5)13-9-7-12-6-8(9)11/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

RIINUWHDCFYKLN-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1COC[C@H]1I

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1COCC1I

Origin of Product

United States

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